octahydroindolizin-2-one
Description
Significance of Octahydroindolizine (B79230) Scaffolds in Organic and Medicinal Chemistry Research
The octahydroindolizine scaffold, a bicyclic structure featuring a nitrogen atom at the ring junction, is a core structural motif found in a wide array of natural products, particularly in a class of compounds known as indolizidine alkaloids. nih.govnih.govepharmacognosy.com These alkaloids are not confined to a single domain of life; they have been isolated from a diverse range of terrestrial and marine sources, including plants, fungi, amphibians, and insects. nih.gov The widespread occurrence of this scaffold in nature is a testament to its evolutionary selection as a privileged structure for biological interactions.
In the realm of medicinal and organic chemistry, the significance of the octahydroindolizine core is multifaceted. It serves as a foundational framework for numerous molecules exhibiting a broad spectrum of biological activities. researchgate.net These activities include, but are not limited to, anti-inflammatory, anticancer, antiviral, and immunomodulatory effects. researchgate.net For instance, swainsonine (B1682842), a well-known indolizidine alkaloid, has demonstrated potential as an anticancer agent by inhibiting tumor growth and metastasis, augmenting the body's natural defenses against tumor cells, and stimulating bone marrow cell proliferation. taylorandfrancis.com Another example is castanospermine, which has shown activity against the HIV virus. epharmacognosy.com
The therapeutic potential of compounds built upon the octahydroindolizine scaffold has spurred considerable interest in their synthesis and derivatization. Organic chemists are continually developing novel and efficient synthetic routes to access these complex molecules and their analogs. clockss.orgnih.gov These synthetic efforts are not merely academic exercises; they are crucial for producing these compounds in larger quantities for biological evaluation and for creating structural variations that may lead to enhanced potency or novel biological activities. The development of new synthetic methodologies, such as tandem reactions and transition metal-catalyzed cyclizations, has made the construction of the indolizine (B1195054) nucleus more accessible and amenable to the introduction of diverse functional groups. clockss.org
Furthermore, the indolizine framework is recognized for its role in the development of therapeutic agents targeting a variety of diseases. For example, certain indolizine derivatives have been investigated as calcium entry blockers, central nervous system depressants, and antagonists for serotonin (B10506) and histamine (B1213489) receptors. clockss.org The inherent structural features of the octahydroindolizine scaffold allow it to interact with a range of biological targets, making it a valuable starting point for the design of new drugs. The ongoing exploration of indolizidine alkaloids and their synthetic derivatives continues to be a vibrant area of research, promising new discoveries in both fundamental chemistry and clinical applications. nih.govresearchgate.net
| Bioactive Indolizidine Alkaloid | Source | Noted Biological Activity | Reference |
| Swainsonine | Swainsona canescens (plant) | Anticancer, Immunomodulatory | taylorandfrancis.com |
| Castanospermine | Castanospermum australe (plant) | Antiviral (HIV) | epharmacognosy.com |
| Monomorine | Monomorium pharaonis (Pharaoh ant) | Pheromone | taylorandfrancis.com |
| Ipalbidine | Plant source | - | taylorandfrancis.com |
| Harmicine | - | Antileishmanial, Antinociceptive | taylorandfrancis.com |
| Juliflorine | - | Potential for Alzheimer's disease therapy | taylorandfrancis.com |
Historical Context of Octahydroindolizin-2-one Research and its Derivatives
The history of research into this compound and its derivatives is intrinsically linked to the broader exploration of indolizidine alkaloids. The parent indolizine ring system has been a subject of chemical investigation for well over a century, with early studies focusing on the degradation of natural products to elucidate their structures. The Chichibabin reaction, discovered in the early 20th century, provided one of the first general methods for synthesizing the indolizine nucleus, albeit often requiring harsh conditions and resulting in modest yields. clockss.org
The mid-20th century saw significant advancements in analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which greatly facilitated the structural characterization of newly isolated indolizidine alkaloids. This period marked a surge in the discovery of these compounds from natural sources and a corresponding increase in efforts to replicate their structures in the laboratory.
Research specifically targeting octahydroindolizinone structures, including the 2-keto derivative, has been driven by their potential as synthetic intermediates and as bioactive molecules in their own right. The introduction of a carbonyl group into the octahydroindolizine scaffold offers a versatile chemical handle for further functionalization, allowing for the synthesis of a wide range of derivatives. Synthetic strategies to access such keto-indolizidines often involve multi-step sequences, including cyclization reactions to form the bicyclic core. For instance, tandem reactions and intramolecular condensations have been developed as efficient methods for constructing the indolizine framework. clockss.org
More recent research has focused on developing enantioselective syntheses to obtain specific stereoisomers of octahydroindolizine derivatives, which is crucial as the biological activity of chiral molecules is often dependent on their absolute configuration. rsc.org The use of enzymatic resolutions and other modern synthetic techniques has enabled the preparation of highly pure enantiomers of substituted octahydroindolizines. rsc.org While the historical record may not pinpoint a single discovery of this compound, its study is an integral part of the continuous effort to synthesize and understand the properties of the diverse family of indolizidine alkaloids. The development of methodologies applicable to the synthesis of functionalized indolizines, including those with a ketone functionality, has been a persistent theme in organic synthesis. researchgate.netnih.gov
Properties
CAS No. |
14174-79-9 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Octahydroindolizin 2 One and Its Stereoisomers
Classical and Contemporary Approaches to Octahydroindolizin-2-one Core Synthesis
The construction of the fundamental this compound skeleton has been approached through various synthetic strategies. Classical methods often rely on cyclization reactions of appropriately functionalized precursors. A notable example involves the reaction of 4-aminobutyraldehyde diethyl acetal (B89532) with mesityl oxide. This mixture is subjected to acidic conditions and heated to reflux, leading to the formation of the racemic (±)-octahydro-5,5-dimethylindolizin-7-one. rsc.org
More contemporary approaches focus on efficiency and scalability. For instance, a multigram-scale synthesis has been developed that avoids chromatographic purification in most of its steps, utilizing low-cost and efficient reactions. nih.gov Some modern methods also employ catalyst-free, thermally induced cycloisomerization of tertiary propargylic alcohols to yield indolizinones, a process that can be expedited by microwave irradiation. organic-chemistry.org Additionally, copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates provides another efficient route to C-1 oxygenated indolizines. organic-chemistry.org
Diastereoselective and Enantioselective Synthesis Strategies for Octahydroindolizine (B79230) Frameworks
Achieving stereocontrol in the synthesis of octahydroindolizines is crucial for accessing specific biologically active isomers. Research has focused on both diastereoselective and enantioselective methods to prepare these complex structures.
A dehydrative annulation strategy employing an intramolecular ring closure under Mitsunobu-type reaction conditions has been successfully used for the construction of the octahydroindolizine framework. researchgate.net The Mitsunobu reaction, discovered by Oyo Mitsunobu, is a powerful tool in organic synthesis that converts an alcohol into a variety of functional groups with an inversion of stereochemistry. wikipedia.orgchem-station.com This reaction typically uses a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). wikipedia.orgnih.gov The reaction proceeds via an SN2 pathway, making it highly effective for inverting stereogenic centers. chem-station.comorganic-chemistry.org This methodology has proven effective in achieving a diastereoselective synthesis of specific octahydroindolizinols. researchgate.net
The use of readily available chiral starting materials is a common and effective strategy for enantioselective synthesis. (S)-epichlorohydrin, a chiral epoxide, serves as a versatile building block in the synthesis of various organic compounds, including those with the octahydroindolizine core. wikipedia.org Epichlorohydrin (B41342) is a highly reactive electrophile, making it suitable for a range of chemical transformations. wikipedia.org For instance, a homo-chiral synthesis of specific octahydroindolizine derivatives has been developed starting from chiral precursors. rsc.org The synthesis of chiral epichlorohydrin itself can be achieved from inexpensive starting materials like D-mannitol. youtube.com
The stereoselective reduction of an imine bond is a critical step in many synthetic routes to chiral amines and, by extension, to stereoisomers of octahydroindolizine. Chiral Lewis bases have been successfully used to catalyze the reduction of imines with agents like trichlorosilane, yielding enantio-enriched amines. nih.gov Engineered imine reductases (IREDs) have also emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines, offering high diastereo- and enantioselectivity. researchgate.netugent.be The choice of catalyst and reducing agent is crucial for controlling the stereochemical outcome of the reduction.
Multi-Step Synthesis Pathways and Key Intermediates
The synthesis of this compound and its analogs often involves multi-step sequences that proceed through key intermediates.
One of the prominent pathways to the octahydroindolizine framework involves the construction and subsequent functionalization of piperidine (B6355638) intermediates. nih.gov These six-membered nitrogen-containing rings serve as crucial scaffolds that can be elaborated into the final bicyclic structure. whiterose.ac.uk For example, a dehydrative annulation strategy has been employed where a piperidine intermediate is a key precursor in the successful construction of the octahydroindolizine framework. researchgate.net The synthesis of these piperidine intermediates can be achieved through various methods, including the hydrogenation of pyridine (B92270) derivatives or through multi-component reactions. nih.gov
Precursors to Hydroxylated Octahydroindolizines
The synthesis of hydroxylated octahydroindolizines often draws inspiration from biosynthetic pathways. The study of how organisms create complex molecules like the indolizidine alkaloid swainsonine (B1682842) provides a roadmap for laboratory synthesis. In the biosynthesis of swainsonine within the fungus Rhizoctonia leguminicola, the process begins with the conversion of lysine (B10760008) to pipecolic acid. wikipedia.org A key step involves the formation of an oxoindolizidine intermediate. wikipedia.org This intermediate is then reduced to furnish (1R,8aS)-1-hydroxyindolizidine, which serves as a direct precursor. wikipedia.org
Subsequent hydroxylation at the C2 position yields (1,8a-trans-1,2-cis)-1,2-dihydroxyindolizidine, another crucial intermediate on the pathway to more complex structures. wikipedia.org Researchers have identified these same precursors in plants, such as the Diablo locoweed (Astragalus oxyphysus), suggesting a highly conserved biosynthetic pathway that is nearly identical to the one found in fungi. wikipedia.org These naturally occurring hydroxylated indolizidines are foundational templates for synthetic chemists aiming to produce analogs based on the octahydroindolizine scaffold.
| Precursor | Description | Natural Source Organism |
| (1R,8aS)-1-hydroxyindolizidine | A reduced intermediate in the swainsonine biosynthetic pathway. wikipedia.org | Rhizoctonia leguminicola, Astragalus oxyphysus wikipedia.org |
| (1,8a-trans-1,2-cis)-1,2-dihydroxyindolizidine | A C2-hydroxylated derivative of 1-hydroxyindolizidine. wikipedia.org | Rhizoctonia leguminicola, Astragalus oxyphysus wikipedia.org |
Annulation and Cyclization Reactions in Octahydroindolizine Framework Construction
The core structure of octahydroindolizine is assembled through reactions that form the fused ring system. Annulation and cyclization reactions are the primary tools for this purpose. An annulation reaction is a process where a new ring is constructed onto a pre-existing molecular fragment through the formation of two new bonds. scripps.edu These transformations can occur in a concerted fashion, like the Diels-Alder reaction, or in a stepwise manner. scripps.edu
For the synthesis of indolizine (B1195054) scaffolds, a classic and practical method is the Chichibabin reaction. researchgate.net This reaction involves the ring closure of quaternary pyridinium (B92312) halides and is particularly useful for preparing 2-substituted indolizines. researchgate.net More broadly, cyclization reactions initiated by the ring-opening of small, strained rings like aminocyclopropanes are also powerful methods for creating nitrogen-containing heterocyclic systems. rsc.org In the context of this compound, these strategies would be adapted to create the saturated bicyclic core, often involving the formation of the six-membered ring onto a pre-formed five-membered pyrrolidine (B122466) ring, or vice versa. Anionic cyclization reactions, where a carbanion attacks an electrophilic site within the same molecule, represent another key strategy in the synthetic arsenal (B13267) for building such frameworks. harvard.edu
| Reaction Type | Description | Relevance to Octahydroindolizine |
| Annulation | A ring-forming process uniting two fragments with the creation of two new bonds. scripps.edu | Fundamental strategy for constructing the bicyclic indolizine core. |
| Chichibabin Reaction | A cyclization method involving the ring closure of quaternary pyridinium halides. researchgate.net | A classic method for synthesizing the parent indolizine aromatic system, which can then be reduced. researchgate.net |
| Anionic Cyclization | Intramolecular reaction involving a nucleophilic carbanion and an electrophilic group. harvard.edu | Used to form one of the rings in the saturated framework. |
| Small Ring Opening | Cyclization initiated by the opening of strained rings like cyclopropanes. rsc.org | A modern method to generate intermediates for the synthesis of nitrogen heterocycles. rsc.org |
Development of Novel Synthetic Tools and One-Pot Protocols for Octahydroindolizine Scaffolds
Modern synthetic chemistry emphasizes efficiency, atom economy, and operational simplicity, leading to the development of novel synthetic tools and one-pot reactions. nih.govnih.gov A one-pot reaction, where reactants are subjected to successive chemical reactions in a single reactor, avoids lengthy separation and purification processes of intermediates, making synthesis more practical and scalable. nih.gov
The development of organocatalysis has been particularly impactful. For instance, organocatalysts have been employed for the one-pot construction of octahydroindolizine moieties with a high degree of stereoselectivity. nih.gov Cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, are also central to modern one-pot syntheses of complex alkaloid scaffolds. nih.gov In the early 21st century, a significant advance was the application of Baylis-Hillman chemistry to create a facile and convenient one-pot methodology for synthesizing indolizine scaffolds. researchgate.net These advanced protocols allow for the rapid assembly of diverse and valuable chemical structures from simple starting materials, which is crucial for building libraries of compounds for further study. rsc.org
| Synthetic Approach | Key Features | Example Application |
| One-Pot Synthesis | Multiple reaction steps in a single vessel; avoids intermediate isolation. nih.gov | Used for the asymmetric synthesis of piperidine, pyrrolidine, and octahydroindolizine moieties. nih.govnih.gov |
| Organocatalysis | Use of small organic molecules as catalysts; often provides high stereoselectivity. nih.gov | Enantioselective one-pot construction of the octahydroindolizine core. nih.gov |
| Baylis-Hillman Chemistry | A carbon-carbon bond-forming reaction between an aldehyde and an activated alkene. | Adapted into a one-pot operation for the synthesis of indolizine scaffolds. researchgate.net |
| Cascade Reactions | A series of intramolecular reactions initiated by a single event. nih.gov | Employed in the synthesis of various alkaloid cores, including indolizines. nih.gov |
Lack of Specific Research Data on the Chemical Reactivity of this compound
Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available to generate a detailed article on the chemical reactivity and mechanistic studies of "this compound" as per the provided outline.
The requested topics—fundamental reaction pathways (keto-enol tautomerism, enolate formation, aldol reactions), intramolecular cyclization mechanisms, stereochemical outcomes, and catalytic modifications—require dedicated studies on the this compound moiety. However, the available research primarily focuses on related but structurally distinct compounds, such as aromatic indolizines or unsaturated indolizinone systems.
While general principles of the requested chemical reactions are well-documented for various ketones and bicyclic compounds, applying this general knowledge to this compound without specific experimental data or computational studies would be speculative and would not meet the required standards of scientific accuracy. The search did not yield specific studies detailing the enolate formation, participation in aldol reactions, intramolecular cyclization pathways, or specific catalytic modifications of the this compound core.
Therefore, to adhere to the strict requirements of providing scientifically accurate and focused content solely on this compound, the article cannot be generated at this time.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Octahydroindolizin-2-one Research
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei. mdpi.com For this compound and its derivatives, both ¹H and ¹³C NMR are indispensable for mapping the carbon skeleton and determining the relative stereochemistry of the chiral centers. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for assigning specific signals to the corresponding protons and carbons within the bicyclic ring system. mdpi.com
The ¹H NMR spectrum of the this compound scaffold provides key information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The protons adjacent to the nitrogen atom and the carbonyl group are typically found in the downfield region of the spectrum due to the deshielding effects of these heteroatoms.
The protons on the carbon alpha to the carbonyl group (C1) and the protons on the carbons adjacent to the bridgehead nitrogen (C3 and C5) are expected to resonate at lower field. In contrast, the protons on the remaining methylene groups (C6, C7, C8) of the six-membered ring generally appear at a higher field. The precise chemical shifts and coupling constants are highly sensitive to the conformation of the bicyclic system and the relative stereochemistry at the chiral centers (C3, C8a, and potentially others depending on substitution). mdpi.com For instance, in studies of hydroxylated indolizidin-2-one derivatives, COSY experiments were essential to trace the through-bond couplings and assign the protons sequentially around the rings. mdpi.com
Table 1: Representative ¹H NMR Chemical Shift Ranges for the this compound Core Data extrapolated from substituted derivatives and general principles of NMR spectroscopy.
| Proton Position | Approximate Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-1 | 2.2 - 2.6 | m | Alpha to carbonyl group. |
| H-3 | 2.8 - 3.5 | m | Alpha to nitrogen. |
| H-5 | 2.5 - 3.2 | m | Alpha to nitrogen. |
| H-6, H-7, H-8 | 1.4 - 2.1 | m | Methylene protons in the six-membered ring. |
| H-8a | 2.0 - 2.8 | m | Bridgehead proton. |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The most downfield signal in the spectrum of this compound is invariably the carbonyl carbon (C-2) of the lactam, typically appearing in the range of 165-175 ppm. libretexts.org The carbons directly bonded to the nitrogen atom (C-3 and C-5) are also deshielded and resonate at a lower field compared to the other aliphatic carbons, usually in the 50-65 ppm range. oregonstate.edu The remaining sp³-hybridized carbons of the framework (C-1, C-6, C-7, C-8, and the bridgehead C-8a) appear in the upfield region of the spectrum. The specific chemical shifts provide a fingerprint of the carbon skeleton. oregonstate.edu Heteronuclear correlation experiments like HSQC are used to link each carbon atom to its directly attached proton(s), confirming assignments made from the ¹H NMR spectrum. mdpi.com
Table 2: Representative ¹³C NMR Chemical Shift Ranges for the this compound Core Data extrapolated from substituted derivatives and general principles of NMR spectroscopy.
| Carbon Position | Approximate Chemical Shift (δ, ppm) | Notes |
| C-1 | 30 - 40 | Alpha to carbonyl. |
| C-2 | 165 - 175 | Carbonyl carbon (lactam). libretexts.org |
| C-3 | 50 - 65 | Alpha to nitrogen. |
| C-5 | 50 - 65 | Alpha to nitrogen. |
| C-6 | 20 - 35 | Aliphatic methylene. |
| C-7 | 20 - 35 | Aliphatic methylene. |
| C-8 | 20 - 35 | Aliphatic methylene. |
| C-8a | 45 - 60 | Bridgehead carbon. |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. wikipedia.org For this compound, soft ionization techniques like Electrospray Ionization (ESI) would be expected to generate a prominent protonated molecule [M+H]⁺, confirming its molecular weight.
Under higher energy conditions, such as Electron Ionization (EI) or through tandem MS (MS/MS) experiments, the molecular ion undergoes characteristic fragmentation. chemguide.co.uklibretexts.org The fragmentation of indolizidine alkaloids is often directed by the nitrogen atom. nih.govresearchgate.net Key fragmentation pathways for the this compound skeleton are expected to include:
Alpha-cleavage: The cleavage of carbon-carbon bonds adjacent to the nitrogen atom is a common pathway for amines and related heterocycles. This would result in the loss of alkyl radicals from the ring system, leading to stable iminium ions. libretexts.org
Loss of Carbon Monoxide: The lactam functionality can undergo fragmentation via the loss of a neutral carbon monoxide (CO) molecule (28 Da).
Ring Cleavage: Complex fragmentation involving the opening of one or both rings can occur, giving rise to a series of smaller fragment ions that provide clues about the connectivity of the bicyclic system. mjcce.org.mk
The resulting mass spectrum, with its specific pattern of fragment ions, serves as a molecular fingerprint that can be used to identify the compound and distinguish it from its isomers. chemguide.co.uk
X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comnih.gov This technique is unparalleled in its ability to determine bond lengths, bond angles, and the absolute configuration of chiral centers.
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. nih.gov For this compound, the FT-IR spectrum is dominated by absorptions characteristic of its alkane and lactam moieties.
The most prominent and diagnostic peak is the carbonyl (C=O) stretching vibration of the tertiary amide (lactam), which is expected to appear as a strong band in the region of 1630-1680 cm⁻¹. udel.eduucla.edu The exact frequency can be influenced by factors such as ring strain. youtube.com Other key absorptions include:
C-H Stretching: Aliphatic C-H stretching vibrations from the methylene and methine groups of the saturated rings are observed between 2850 and 3000 cm⁻¹. libretexts.org
C-N Stretching: The C-N stretching vibration of the tertiary amide typically appears in the 1200-1300 cm⁻¹ range.
CH₂ Bending: Scissoring and rocking vibrations of the methylene groups are visible in the fingerprint region (approximately 1470-1450 cm⁻¹). libretexts.org
The absence of absorptions for other functional groups (e.g., O-H or N-H stretches above 3100 cm⁻¹) is also informative, confirming the lack of hydroxyl or N-H functionalities in the parent structure.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O Stretch (Lactam) | 1630 - 1680 | Strong |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |
| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium |
| C-N Stretch | 1200 - 1300 | Medium |
Integration of Spectroscopic Data with Computational Analysis for Enhanced Structural Insights
Modern structural elucidation often combines experimental spectroscopic data with high-level computational methods to refine and validate proposed structures. frontiersin.org Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict spectroscopic parameters with increasing accuracy. mdpi.com
For this compound, computational approaches can be used to:
Predict NMR Spectra: Theoretical calculations can predict ¹H and ¹³C chemical shifts and coupling constants for different possible stereoisomers. uncw.edu Comparing these predicted spectra with experimental data is a powerful method for assigning the correct relative and absolute stereochemistry. nih.govnih.gov
Assign Vibrational Modes: DFT calculations can compute the vibrational frequencies and intensities of the FT-IR spectrum. nih.gov This assists in the definitive assignment of complex bands in the fingerprint region, which can be challenging to interpret from experimental data alone.
Analyze Conformational Isomers: The this compound ring system can exist in multiple low-energy conformations. Computational modeling can determine the relative energies of these conformers, and a Boltzmann-weighted average of their predicted spectroscopic properties can provide a more accurate match to the observed spectra, which represent an average of the conformational ensemble in solution. uncw.edu
This synergistic approach, where computational data corroborates and helps interpret experimental findings, provides a much higher level of confidence in the final structural assignment. frontiersin.org
Theoretical and Computational Investigations of Octahydroindolizin 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, energy, and charge distribution)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of octahydroindolizin-2-one. DFT methods are used to calculate the molecule's electronic structure, molecular orbital energies, and charge distribution, which are crucial for understanding its reactivity and intermolecular interactions.
Studies on similar heterocyclic systems have demonstrated the utility of DFT in predicting geometric parameters, vibrational frequencies, and electronic properties. For instance, calculations on indolizine (B1195054) derivatives have been used to determine their structural and electronic characteristics. The application of DFT to this compound would involve optimizing its three-dimensional geometry to find the most stable conformation. Subsequent calculations would yield important parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. These maps are valuable for predicting how this compound might interact with other molecules, such as biological targets or reagents. The calculated charge distribution can identify atoms that are likely to act as nucleophiles or electrophiles, providing insights into potential reaction mechanisms.
Table 1: Representative Quantum Chemical Descriptors Calculated by DFT
| Descriptor | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |
| Mulliken Charges | Partial charges assigned to individual atoms. | Helps in understanding local reactivity. |
This table is illustrative and the values would need to be calculated specifically for this compound.
Mechanistic Insights from Computational Studies (e.g., elucidation of reaction pathways and transition states)
Computational studies are pivotal in unraveling the intricate details of chemical reactions, including the synthesis of this compound. By mapping out potential reaction pathways and identifying transition states, these studies provide a molecular-level understanding of reaction mechanisms, which can be challenging to obtain through experimental methods alone.
For example, computational investigations into the formation of indolizine scaffolds have elucidated the mechanistic pathways of various synthetic routes. These studies often employ DFT to calculate the energies of reactants, intermediates, transition states, and products. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined.
In the context of this compound synthesis, computational chemistry could be used to:
Investigate Cyclization Reactions: The formation of the bicyclic indolizidinone core likely involves a cyclization step. Computational modeling can explore the feasibility of different cyclization strategies, such as intramolecular nucleophilic attack, and determine the stereochemical outcome of the reaction.
Analyze Catalyst Effects: If the synthesis involves a catalyst, computational methods can model the catalyst-substrate interactions and explain how the catalyst lowers the activation energy of the reaction.
Predict Regio- and Stereoselectivity: By calculating the energies of different possible transition states, computational studies can predict the regio- and stereoselectivity of a reaction, which is crucial for the synthesis of specific isomers of this compound.
These mechanistic insights are invaluable for optimizing reaction conditions, improving yields, and designing more efficient synthetic routes to this compound and its derivatives.
Molecular Modeling and Docking Studies for Biological Target Interaction Prediction
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, such as this compound, might bind to a biological target, typically a protein or nucleic acid. This information is crucial in drug discovery for identifying potential therapeutic targets and for designing more potent and selective drug candidates.
The process of molecular docking involves:
Obtaining the 3D Structures: The three-dimensional structures of both the ligand (this compound) and the target protein are required. These can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling.
Docking Simulation: A docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site of the target.
Scoring: Each of these poses is then evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key interactions.
Studies on related indolizine derivatives have demonstrated their potential to interact with various biological targets. For this compound, molecular docking could be employed to screen it against a panel of known drug targets to identify potential biological activities. The results of such in silico screening can prioritize which protein targets to investigate experimentally.
The analysis of the docking results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. This information is invaluable for structure-activity relationship (SAR) studies and for designing derivatives of this compound with improved binding affinity and selectivity.
Table 2: Key Parameters in Molecular Docking Studies
| Parameter | Description | Significance |
| Binding Affinity (e.g., Docking Score) | An estimation of the strength of the interaction between the ligand and the target. | A lower (more negative) score generally indicates a stronger predicted binding. |
| Binding Pose | The predicted orientation and conformation of the ligand within the target's binding site. | Provides insights into the specific interactions that stabilize the complex. |
| Hydrogen Bonds | The number and geometry of hydrogen bonds formed between the ligand and the target. | Crucial for specificity and high-affinity binding. |
| Hydrophobic Interactions | Non-polar interactions between the ligand and the target. | Contribute significantly to the overall binding energy. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of this compound and the dynamics of its interaction with biological targets over time. Unlike the static picture provided by molecular docking, MD simulations can reveal how the ligand and target adapt to each other upon binding and the stability of the resulting complex.
In a typical MD simulation, the atoms of the system (e.g., the this compound molecule in water or a ligand-protein complex) are treated as classical particles, and their motions are simulated by solving Newton's equations of motion.
Applications of MD simulations for this compound include:
Conformational Analysis: By simulating the molecule in a solvent, MD can explore its accessible conformations and determine their relative populations. This is important because the bioactive conformation of a molecule may not be its lowest energy state in solution.
Binding Stability: After docking this compound to a target protein, an MD simulation can be run on the complex to assess its stability. If the ligand remains stably bound in the active site throughout the simulation, it provides greater confidence in the docking prediction.
Binding Free Energy Calculations: More advanced MD simulation techniques, such as MM-PBSA and MM-GBSA, can be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimate of the binding affinity than docking scores alone.
Understanding Allosteric Effects: MD simulations can reveal how the binding of this compound to one site on a protein can influence the dynamics and function of a distant site, a phenomenon known as allostery.
In Silico Approaches for Scaffold Prioritization and Scaffold Hopping in Chemical Space
The this compound core can be considered a molecular scaffold that can be decorated with various functional groups to create a library of compounds with diverse properties. In silico approaches play a crucial role in prioritizing which scaffolds to pursue in a drug discovery program and in identifying novel scaffolds with similar biological activity but different chemical structures, a process known as scaffold hopping.
Scaffold Prioritization: Computational methods can be used to evaluate the "drug-likeness" and potential of the this compound scaffold. This can involve calculating various physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area) and assessing its synthetic accessibility. Scaffolds that are predicted to have favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are prioritized for further development.
Scaffold Hopping: Scaffold hopping is a strategy used to identify new chemical entities that retain the biological activity of a known active compound but have a different core structure. This is often done to improve properties such as potency, selectivity, or pharmacokinetic profile, or to circumvent existing patents.
Computational approaches to scaffold hopping can be broadly categorized as:
Pharmacophore-Based Methods: A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be active. Once a pharmacophore model is developed from a known active compound (which could be based on the this compound scaffold), it can be used to search large compound databases for molecules of different structural classes that match the pharmacophore.
Shape-Based Screening: This method searches for molecules that have a similar 3D shape to a known active compound, even if their 2D structures are different.
Fragment-Based Replacement: In this approach, the core scaffold of a molecule is computationally replaced with other fragments from a library, and the resulting new molecules are evaluated for their potential activity.
The this compound scaffold, with its rigid bicyclic structure and multiple points for chemical modification, represents an attractive starting point for such in silico drug design strategies.
Octahydroindolizine Derivatives in Biomedical Research and Medicinal Chemistry
Octahydroindolizine (B79230) as a Privileged Scaffold for Bioactive Compound Discovery
The octahydroindolizine ring system, a bicyclic nitrogen-containing heterocycle, is a core structural motif found in a wide array of natural alkaloids. researchgate.net This scaffold is considered "privileged" in medicinal chemistry and drug discovery due to its frequent appearance in biologically active molecules isolated from diverse natural sources, including plants and amphibians. researchgate.netbohrium.com Its rigid, three-dimensional structure provides a fixed orientation for substituents, which can lead to high-affinity and selective interactions with biological targets. jbclinpharm.org
Indolizidine alkaloids, which feature the octahydroindolizine core, exhibit a remarkable range of biological and pharmacological effects, including anti-cancer, anti-inflammatory, immunomodulatory, and anti-viral properties. researchgate.netbohrium.comsemanticscholar.org The versatility of this scaffold allows for the synthesis of large libraries of derivatives, making it an attractive starting point for the development of new therapeutic agents. nih.govresearchhub.com The inherent biological relevance and synthetic tractability of the octahydroindolizine framework have established it as a significant template for discovering novel drug candidates. derpharmachemica.commdpi.com
Structure-Activity Relationship (SAR) Studies of Octahydroindolizine Analogs
Structure-Activity Relationship (SAR) studies of octahydroindolizine analogs have revealed that even minor stereochemical or structural modifications can lead to significant changes in biological activity and target specificity. nih.gov The number, position, and stereochemistry of hydroxyl groups on the octahydroindolizine core are particularly critical for determining the potency and selectivity of glycosidase inhibition.
For instance, castanospermine, a tetrahydroxyindolizidine alkaloid, is a potent inhibitor of both α- and β-glucosidases. nih.govacs.org However, its epimer, 6-epicastanospermine, shows a more specific activity profile, potently inhibiting α-glucosidase while being a very poor inhibitor of β-glucosidase. nih.govacs.org This demonstrates that the specific spatial arrangement of the hydroxyl groups is crucial for effective binding to the enzyme's active site. nih.gov
Further studies have shown that less hydroxylated analogs, such as the trihydroxyindolizidine alkaloid 7-deoxy-6-epi-castanospermine, are significantly less active as glycosidase inhibitors compared to their tetrahydroxylated counterparts like castanospermine and swainsonine (B1682842). acs.org In the context of antiviral activity, SAR studies of phenanthroindolizidine alkaloids have identified the non-planar structure of the indolizidine moiety as a crucial requirement. nih.govresearchgate.net Additionally, the presence of hydroxyl and alkoxyl groups on the phenanthrene unit is essential for anti-tobacco mosaic virus (TMV) activity. nih.govresearchgate.net
| Compound | Key Structural Feature | Observed Biological Activity |
|---|---|---|
| Castanospermine | Tetrahydroxyindolizidine | Potent inhibitor of α- and β-glucosidase. nih.govacs.org |
| 6-epicastanospermine | Epimer of Castanospermine | Potent inhibitor of α-glucosidase; poor inhibitor of β-glucosidase. nih.govacs.org |
| 7-deoxy-6-epi-castanospermine | Trihydroxyindolizidine | Significantly less active as a glycosidase inhibitor than tetrahydroxylated analogs. acs.org |
| Swainsonine | Trihydroxyindolizidine | Potent and specific inhibitor of α-mannosidase. nih.gov |
Mechanistic Studies of Biological Activities at the Molecular Level
Glycosidase Inhibition by Indolizidine Alkaloids
Indolizidine alkaloids are a well-established class of glycosidase inhibitors. nih.gov Their mechanism of action is rooted in their structural resemblance to monosaccharides. The nitrogen atom in the ring, which is protonated at physiological pH, mimics the oxonium ion intermediate formed during the enzymatic hydrolysis of glycosidic bonds. This structural analogy allows them to bind tightly to the active site of glycosidase enzymes, leading to competitive inhibition. nih.gov
The inhibitory activity can be highly specific. For example, swainsonine is a potent and specific inhibitor of α-mannosidase and Golgi mannosidase II, while castanospermine primarily inhibits α- and β-glucosidases. nih.gov This specificity is dictated by the stereochemistry of the hydroxyl groups on the indolizidine ring, which corresponds to the configuration of the natural sugar substrate of the target enzyme. nih.gov The inhibition of these enzymes can interfere with critical cellular processes such as N-linked glycoprotein processing, which has implications for cancer metastasis and viral replication. nih.gov
| Indolizidine Alkaloid | Primary Enzyme Target(s) | Reference |
|---|---|---|
| Swainsonine | α-Mannosidase, Golgi mannosidase II | nih.gov |
| Castanospermine | α-Glucosidase, β-Glucosidase | nih.govacs.org |
| 6-Epicastanospermine | α-Glucosidase (specifically amyloglucosidase) | nih.govacs.org |
| Lentiginosine | Amyloglucosidases | researchgate.net |
Immunomodulatory Effects and Mechanisms
Certain octahydroindolizine alkaloids have demonstrated significant immunomodulatory and anti-inflammatory activities. researchgate.netresearchgate.net These compounds can influence the immune response by modulating the production of inflammatory mediators and the activity of immune cells. mdpi.comamegroups.cn For example, alkaloids isolated from Dendrobium crepidatum have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net
The alkaloid Homocrepidine A, also from D. crepidatum, has been shown to exert protective effects against acne-related inflammation. nih.gov Its mechanism involves the inhibition of Toll-like receptor 2 (TLR2) expression, a key receptor in the innate immune response to bacteria. nih.gov By interacting with TLR2, Homocrepidine A can disrupt downstream inflammatory signaling cascades. nih.gov Some alkaloids can also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins, thereby downregulating the inflammatory response. amegroups.cnatlantis-press.com
Anti-Inflammatory Pathways and Signaling (e.g., Akt, MAPK, NF-κB inhibition)
The anti-inflammatory effects of octahydroindolizine derivatives are often mediated through the inhibition of key intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov These pathways are central regulators of inflammatory gene expression. nih.govphcogj.com
Studies on the phenanthroindolizidine alkaloid tylophorine have shown that it suppresses the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. nih.gov Mechanistically, tylophorine was found to inhibit the activation of the transcription factor AP-1 by enhancing the phosphorylation of Akt, which in turn decreased the expression and phosphorylation of c-Jun. nih.gov Furthermore, tylophorine can block the MEK1 (a MAPK kinase) activity, thereby inhibiting the downstream activation of both NF-κB and AP-1. nih.gov Similarly, Homocrepidine A has been found to disrupt inflammatory signal transduction mediated by the MAPK and NF-κB pathways through a MyD88-dependent mechanism, which is downstream of TLR2 activation. nih.gov It also promotes the nuclear translocation of Nrf2 and upregulates HO-1 expression, which helps to inhibit the activation of the NLRP3 inflammasome. nih.gov
Anti-Viral Activity Mechanisms
Indolizidine alkaloids and their derivatives have shown promise as antiviral agents, acting through various mechanisms. researchgate.netmdpi.com A primary mechanism for many polyhydroxy indolizidine alkaloids, such as castanospermine, is the inhibition of host glycosidases. acs.org This inhibition disrupts the proper folding and processing of viral envelope glycoproteins, which is essential for the formation of mature, infectious virions. This mechanism is particularly relevant for enveloped viruses like HIV. acs.org
Other, more complex indolizidine alkaloids, such as phenanthroindolizidines, exhibit different antiviral mechanisms. For instance, tylophorine-based compounds have been shown to be effective against the tobacco mosaic virus (TMV). researchgate.net Their mode of action involves interfering with the initiation of virus assembly and disrupting the interaction between the viral RNA and its coat protein. nih.govresearchgate.net Some quinolizidine (B1214090) derivatives, which are structurally related to indolizidines, have been investigated as anti-influenza agents that may target viral proteins like hemagglutinin and neuraminidase. mdpi.comnih.gov Generally, alkaloids can interfere with multiple stages of the viral life cycle, including entry, replication, assembly, and release. mdpi.commdpi.com
Target Identification in Anti-Mycobacterial Research (e.g., β-ketoacyl acyl carrier protein synthase I (KasA), pyridoxal-5'-phosphate (PLP)-dependent aminotransferase (BioA))
In the quest for novel therapeutics against Mycobacterium tuberculosis (MTB), the identification of specific molecular targets is a critical step. For derivatives of the octahydroindolizine scaffold, computational or in silico studies have been instrumental in elucidating potential mechanisms of action. These studies help to predict how the compounds might interact with essential enzymes within the mycobacterium, thereby inhibiting its growth and survival. researchgate.netchemrxiv.org
One significant area of investigation has focused on a panel of essential mycobacterial enzymes to identify likely targets for newly synthesized indolizine (B1195054) compounds. nih.gov Through these in silico target validation studies, specific enzymes have been identified as putative targets for distinct series of indolizine derivatives. nih.gov For example, in a study involving two sets of synthesized indolizine-related compounds, β-ketoacyl acyl carrier protein synthase I (KasA) and pyridoxal-5'-phosphate (PLP)-dependent aminotransferase (BioA) were revealed as potential targets. nih.gov KasA is a crucial enzyme involved in the fatty acid synthesis (FAS-II) pathway of mycobacteria, which is essential for the construction of the unique mycolic acid layer of the cell wall. The other identified enzyme, BioA, is a key player in the biotin biosynthesis pathway, which is vital for bacterial survival. nih.gov
The identification of these enzymes as potential targets is a significant finding, as it suggests that octahydroindolizine derivatives may disrupt fundamental cellular processes in M. tuberculosis. Other computational studies on different indolizine analogues have also pointed towards different potential targets, such as the enoyl-acyl carrier protein reductase (InhA), another key enzyme in the FAS-II pathway. nih.govresearchgate.net This highlights the versatility of the indolizine scaffold in interacting with various antimycobacterial targets.
Table 1: Putative Mycobacterial Targets for Indolizine Derivatives Identified via In Silico Screening
| Compound Series/Type | Putative Molecular Target(s) | Target Function |
| (E)-1-(2-(4-substitutedphenyl)-2-oxoethyl)-4-((hydroxyimino)methyl)pyridinium derivs | β-ketoacyl acyl carrier protein synthase I (KasA) | Mycolic Acid Biosynthesis (FAS-II Pathway) nih.gov |
| (E)-3-(substitutedbenzoyl)-7-((hydroxyimino)methyl)-2-substitutedindolizine derivs | Pyridoxal-5'-phosphate (PLP)-dependent aminotransferase (BioA) | Biotin Biosynthesis nih.gov |
| 1,2,3-trisubstituted indolizines | Enoyl-acyl carrier protein reductase (InhA), Anthranilate phosphoribosyltransferase | Mycolic Acid Biosynthesis (FAS-II Pathway) nih.govresearchgate.net |
Design and Synthesis of Functionalized Octahydroindolizine Libraries for High-Throughput Screening
The development of novel drug candidates relies heavily on the ability to screen large numbers of diverse molecules for biological activity. High-Throughput Screening (HTS) is a key technology in this process, enabling the rapid testing of thousands of compounds. drugtargetreview.comnih.govmdpi.com To facilitate this, chemical "libraries" containing a large collection of structurally related but diverse compounds are designed and synthesized. nih.gov For the octahydroindolizine scaffold, the creation of functionalized libraries is a strategic approach to explore its therapeutic potential systematically.
The design of an octahydroindolizine library begins with the core scaffold, which can then be systematically modified. The goal is to introduce a wide array of functional groups at various positions on the ring system. This "diversity-oriented synthesis" approach allows for the exploration of a broad chemical space to identify compounds with desired biological activities. nih.gov Synthetic strategies are chosen to be robust and versatile, allowing for the creation of many analogues from common intermediates. researchgate.net For instance, multi-component reactions or annulation strategies can be employed to construct the core indolizine skeleton, onto which various substituents can be introduced. researchgate.netsci-hub.ru
Automated high-throughput experimentation can significantly accelerate the synthesis and purification of these compound libraries. drugtargetreview.com By combining robotic liquid handling with miniaturized reaction formats, chemists can efficiently produce and isolate hundreds or thousands of distinct octahydroindolizine derivatives. drugtargetreview.commdpi.com Once synthesized, these libraries are formatted into microplates for HTS assays, where they can be tested against specific biological targets (target-based screening) or in whole-cell models (phenotypic screening) to identify "hits"—compounds that exhibit a desired biological effect. mdpi.com These hits then serve as starting points for further optimization in the drug discovery pipeline.
Table 2: General Workflow for Octahydroindolizine Library Development for HTS
| Step | Description | Key Considerations |
| 1. Scaffold Selection | The core octahydroindolizine structure is chosen as the foundational chemical framework. | Synthetic accessibility, known biological relevance of the scaffold. |
| 2. Library Design | Computational tools and chemical intuition are used to plan a diverse set of substituents and functional groups to be added to the scaffold, maximizing structural variety. nih.gov | Chemical diversity, drug-like properties (e.g., Lipinski's rule of five), novelty. |
| 3. Synthetic Route | A versatile and efficient synthetic pathway is developed to allow for the parallel synthesis of many analogues. This often involves a common intermediate that can be diversified in later steps. researchgate.net | Reaction efficiency, scalability, ease of purification, compatibility with automation. |
| 4. Library Synthesis | The planned compounds are synthesized, often using automated or semi-automated platforms to increase throughput. drugtargetreview.com | Quality control, compound purity, and structural confirmation for each library member. |
| 5. Compound Management | The synthesized molecules are cataloged, stored, and formatted into microtiter plates suitable for automated HTS. | Accurate record-keeping, compound stability, appropriate solvent and concentration. |
| 6. HTS Campaign | The library is screened against biological targets or in cellular assays to identify compounds with activity. nih.govmdpi.com | Assay robustness, reproducibility, and clear "hit" criteria. |
Natural Products Featuring the Octahydroindolizine Core
Isolation and Structural Elucidation of Octahydroindolizine-Containing Alkaloids
The journey to understanding the significance of the octahydroindolizine (B79230) framework begins with the isolation and characterization of the natural products that contain it. Key examples that have paved the way for extensive research in this field include slaframine, castanospermine, and coniceine.
Slaframine: This parasympathomimetic mycotoxin is produced by the fungus Rhizoctonia leguminicola, which is often found on red clover. beilstein-journals.org Its isolation was prompted by observations of excessive salivation, or "slobbers," in livestock that had consumed contaminated forage. beilstein-journals.org The structure of slaframine was determined to be (1S,6S,8aS)-1-acetoxy-6-aminooctahydroindolizine. Early structural work involved classical chemical degradation methods, which were later confirmed and refined by spectroscopic techniques. nih.gov
Castanospermine: Isolated from the seeds of the Australian tree Castanospermum australe, castanospermine is a potent inhibitor of various glucosidase enzymes. nih.govacs.org Its structure was elucidated as (1S,6S,7R,8R,8aR)-octahydroindolizine-1,6,7,8-tetrol. acs.org The determination of its absolute stereochemistry was a crucial step in understanding its biological activity and its role as a valuable tool in glycobiology research. nih.gov Further studies on C. australe have led to the isolation of other related indolizidine alkaloids, such as 6-epicastanospermine and 7-deoxy-6-epi-castanospermine, highlighting the structural diversity within a single organism. nih.gov
Coniceine: While coniine is a well-known piperidine (B6355638) alkaloid from poison hemlock (Conium maculatum), γ-coniceine is a closely related precursor that features a tetrahydropyridine ring, a structural variant of the octahydroindolizine theme. wikipedia.org The structural elucidation of these simple yet toxic alkaloids dates back to the 19th century and marked a significant milestone in natural product chemistry. wikipedia.org Modern spectroscopic methods have since confirmed the structures and stereochemistry of these compounds. wikipedia.org
| Natural Product | Source Organism | Key Structural Feature |
| Slaframine | Rhizoctonia leguminicola (fungus) | Acetoxy and amino substituted octahydroindolizine |
| Castanospermine | Castanospermum australe (plant) | Polyhydroxylated octahydroindolizine |
| γ-Coniceine | Conium maculatum (plant) | 2-propyl-1,4,5,6-tetrahydropyridine |
Biosynthetic Pathways and Precursors to Indolizidine and Octahydroindolizine Natural Products
The biosynthesis of indolizidine and octahydroindolizine alkaloids is a testament to the elegant and efficient enzymatic machinery of nature. The primary building block for many of these alkaloids is the amino acid L-lysine. researchgate.net Two major pathways, the pipecolic acid pathway and the saccharopine pathway, are involved in the transformation of lysine (B10760008) into the characteristic bicyclic core.
Pipecolic Acid Pathway: This pathway is a key route to the formation of the indolizidine ring system. L-lysine is first converted to L-pipecolic acid. utas.edu.au In the biosynthesis of castanospermine, L-pipecolic acid is then thought to react with malonyl-CoA in a Claisen-type condensation to form an intermediate that undergoes cyclization to yield 1-indolizidinone. researchgate.net Subsequent reduction and hydroxylation steps lead to the final castanospermine structure. researchgate.net Similarly, in the biosynthesis of slaframine, pipecolic acid is a known precursor, and 1-oxooctahydroindolizine is considered a key intermediate. rsc.orgopenalex.org
Saccharopine Pathway: The saccharopine pathway represents an alternative route for lysine catabolism that can also feed into alkaloid biosynthesis. nih.gov In this pathway, lysine is condensed with α-ketoglutarate to form saccharopine. nih.gov Subsequent enzymatic steps convert saccharopine to α-aminoadipate semialdehyde, which can then cyclize and be further transformed into pipecolic acid. nih.govnih.gov This pathway highlights the metabolic flexibility that allows organisms to channel primary metabolites into the production of specialized secondary metabolites. The conversion of L-lysine to L-pipecolate is a critical step in the biosynthesis of many indolizidine alkaloids. researchgate.netutas.edu.au
| Pathway | Key Precursor | Key Intermediate(s) | Resulting Alkaloid Class |
| Pipecolic Acid Pathway | L-Lysine | L-Pipecolic acid, 1-Oxooctahydroindolizine | Indolizidine alkaloids (e.g., Slaframine, Castanospermine) |
| Saccharopine Pathway | L-Lysine | Saccharopine, α-Aminoadipate semialdehyde | Can lead to Pipecolic acid, feeding into indolizidine alkaloid biosynthesis |
Chemoenzymatic and Biomimetic Synthesis Approaches to Octahydroindolizine-Related Natural Products
The structural complexity and biological significance of octahydroindolizine-containing natural products have made them attractive targets for chemical synthesis. Drawing inspiration from nature's synthetic strategies, chemists have developed innovative chemoenzymatic and biomimetic approaches to construct these molecules.
Chemoenzymatic Synthesis: This approach combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry. Enzymes are employed to perform specific, often stereoselective, transformations that would be challenging to achieve with conventional reagents. For instance, a chemoenzymatic synthesis of (+)-castanospermine has been reported, demonstrating the power of this strategy. wiley-vch.de Lipases, such as Novozym 435, have been utilized for the kinetic resolution of racemic octahydroindolizine alcohol intermediates, providing access to enantiomerically pure building blocks for the synthesis of more complex indolizidine alkaloids. The use of enzymes in the synthesis of natural products is a rapidly growing field, offering more sustainable and efficient routes to valuable compounds.
Biomimetic Synthesis: Biomimetic synthesis aims to mimic the proposed biosynthetic pathways of natural products in the laboratory. These approaches often involve cascade reactions that efficiently build molecular complexity from simple precursors, mirroring the elegance of enzymatic processes. The synthesis of indolizidine alkaloids has been a fertile ground for the application of biomimetic strategies. For example, the synthesis of benzo-fused indolizidine alkaloid mimics has been achieved through an intramolecular Heck cyclization, a reaction that can be seen as a chemical equivalent of a biological cyclization event. beilstein-journals.orgwikipedia.org By studying the proposed biosynthetic pathways of alkaloids like slaframine and castanospermine, chemists can design synthetic routes that are not only efficient but also provide insights into how these molecules are assembled in nature. researchgate.netutas.edu.au
Conclusion and Future Research Directions
Summary of Major Advances in Octahydroindolizin-2-one Chemistry and its Related Scaffolds
The chemistry of this compound and its parent indolizidine framework has seen significant progress, moving from classical synthetic routes to more sophisticated and efficient methodologies. Initially, the synthesis of indolizines relied on established reactions like the Scholtz or Chichibabin reactions. nih.gov However, the demand for more complex and diversely substituted indolizidine alkaloids has spurred the development of novel synthetic strategies over the past decade. nih.govrsc.org
A major leap forward has been the application of transition metal-catalyzed reactions and oxidative coupling approaches. nih.gov These methods have enabled the construction of substitution patterns that were previously difficult to achieve. nih.gov For instance, nickel-catalyzed (4 + 2) cycloadditions of bicyclic 3-azetidinones and alkynes have emerged as a powerful tool for accessing indolizidine and quinolizidine (B1214090) alkaloids. nih.govresearchgate.net This strategy was successfully applied to the total synthesis of natural products like (+)-ipalbidine and (+)-septicine. nih.govresearchgate.net Furthermore, platinum-catalyzed cycloisomerization of propargylic esters has been developed to rapidly access 2,3-disubstituted indolizines, which can then be further elaborated into indolizidine structures. escholarship.org
The use of proline as a chiral synthon has also been a cornerstone in the enantioselective synthesis of a wide array of pyrrolidines, pyrrolizidines, and indolizidines. rsc.org This approach leverages the inherent chirality of proline to construct complex alkaloid frameworks. rsc.org Additionally, strategies involving the ring-opening/ring-closing metathesis of indolizinone building blocks have proven effective in assembling the core structures of marine alkaloids like the cylindricines. escholarship.org
Emerging Synthetic Strategies and Reaction Innovations for Octahydroindolizine (B79230) Derivatives
The quest for more efficient and versatile synthetic routes to octahydroindolizine derivatives continues to drive innovation in organic chemistry. Researchers are exploring a variety of new reactions and strategies to streamline the synthesis of these complex molecules.
One promising area is the development of cascade reactions, which allow for the construction of multiple bonds and stereocenters in a single operation. For example, a cascade process involving SN2 substitution, condensation, and tautomerization has been developed for the synthesis of hydroxy-substituted indolizines from pyrrole-2-carbaldehydes. rsc.org Another innovative approach is the use of gold photocatalysis for the [2 + 2] cycloaddition of 1-acetylindoles to form cyclobutane-fused indolines, showcasing the power of photochemistry in accessing novel scaffolds. acs.org
Furthermore, the development of environmentally benign methods is a growing trend. An electrooxidative approach for constructing formyl- and acyl-substituted indolizines represents a greener alternative to traditional methods. researchgate.netresearchhub.com The combination of biocatalytic carbon-hydrogen oxidation with radical cross-coupling, although demonstrated for piperidines, offers a conceptual framework that could be adapted for the late-stage functionalization of octahydroindolizine scaffolds, accelerating the discovery of new drug candidates. rice.edu
The strategic use of different starting materials is also expanding the synthetic toolkit. While pyridine (B92270) and pyrrole (B145914) derivatives remain common precursors rsc.orgresearchgate.net, methods starting from non-pyridine sources are also being explored. researchgate.netresearchhub.com These emerging strategies, summarized in the table below, promise to provide more direct and flexible access to a wide range of octahydroindolizine analogs.
| Emerging Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Nickel-Catalyzed (4 + 2) Cycloaddition | Uses bicyclic 3-azetidinones and alkynes to construct the core. nih.govresearchgate.net | Improved regioselectivity and enantiopurity. nih.gov |
| Platinum-Catalyzed Cycloisomerization | Cyclization of propargylic esters to form disubstituted indolizines. escholarship.org | Rapid access to functionalized precursors. escholarship.org |
| Cascade Reactions | Multi-step transformations in a single pot. rsc.org | Increased efficiency and reduced waste. rsc.org |
| Gold Photocatalysis | [2 + 2] cycloaddition for fused ring systems. acs.org | Access to unique and strained architectures. acs.org |
| Electrooxidative Methods | Environmentally friendly synthesis of functionalized indolizines. researchgate.netresearchhub.com | Greener and more sustainable chemistry. researchgate.netresearchhub.com |
Future Prospects in Scaffold-Based Drug Design and Target Validation for Octahydroindolizine Research
The "privileged" nature of the indolizidine scaffold, including the this compound core, makes it a highly attractive framework for drug discovery. nih.gov Its three-dimensional structure allows for the precise spatial arrangement of functional groups, enabling interactions with a variety of biological targets.
Future research in this area will likely focus on several key aspects. Firstly, the development of polyfunctionalized indolizine (B1195054) scaffolds with orthogonal reactive groups will be crucial for applications in chemical biology and drug discovery. nih.gov These scaffolds can be used to create libraries of compounds for high-throughput screening and to develop probes for target identification and validation. nih.gov The use of techniques like affinity chromatography with biotin-tagged drug conjugates is a powerful approach to unveil novel protein targets. nih.gov
Secondly, computational methods, including machine learning and pharmacophore modeling, will play an increasingly important role in the rational design of new octahydroindolizine-based drugs. nih.govyoutube.com These tools can help to predict the biological activity of virtual compounds and to optimize their structure for improved potency and selectivity. nih.gov
Finally, the validation of new biological targets for octahydroindolizine derivatives will be a major driver of future research. While some indolizidine alkaloids, like swainsonine (B1682842), have well-defined mechanisms of action wikipedia.org, the targets for many other derivatives remain unknown. The identification of these targets will open up new avenues for therapeutic intervention in a wide range of diseases. The indole (B1671886) nucleus, a component of the broader indolizine family, has already yielded drugs targeting G-protein coupled receptors, enzymes, and ion channels, suggesting a vast and underexplored therapeutic potential for the octahydroindolizine scaffold. nih.govmdpi.com
Q & A
Q. What steps are critical for enhancing the reproducibility of this compound studies?
- Methodological Answer :
- Detailed Protocols : Specify reaction times, temperatures, and equipment models (e.g., Bruker NMR spectrometer).
- Open Data : Deposit raw spectra, crystallographic data, and assay results in public databases (e.g., PubChem, Cambridge Crystallographic Data Centre).
- Collaborative Verification : Partner with independent labs for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
